5-[(3AS,4R,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]pentanoic acid
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Overview
Description
5-[(3AS,4R,6AR)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]PENTANOIC ACID is an organic compound with the molecular formula C10H16N2O3S . It belongs to the class of biotin and derivatives, which are organic compounds containing a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring . This compound is known for its significant role in various biochemical processes.
Preparation Methods
The synthesis of 5-[(3AS,4R,6AR)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]PENTANOIC ACID involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods often involve the use of advanced techniques to ensure high yield and purity. Detailed synthetic routes and reaction conditions are typically proprietary information held by manufacturers.
Chemical Reactions Analysis
5-[(3AS,4R,6AR)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]PENTANOIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it plays a crucial role in enzymatic reactions as a cofactor . In medicine, it is studied for its potential therapeutic effects . Industrially, it is used in the production of various biochemical products.
Mechanism of Action
The mechanism of action of 5-[(3AS,4R,6AR)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]PENTANOIC ACID involves its interaction with specific molecular targets and pathways . It acts as a cofactor for various enzymes, facilitating biochemical reactions. The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
5-[(3AS,4R,6AR)-2-OXOHEXAHYDRO-1H-THIENO[3,4-D]IMIDAZOL-4-YL]PENTANOIC ACID is unique due to its specific structure and biochemical properties . Similar compounds include other biotin derivatives and thienoimidazolidines . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C10H16N2O3S |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7+,9-/m0/s1 |
InChI Key |
YBJHBAHKTGYVGT-OOZYFLPDSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@H](S1)CCCCC(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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